4-Hydroxy-4-methylpent-2-ynoic acid

Description

The exact mass of the compound 4-Hydroxy-4-methylpent-2-ynoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Hydroxy-4-methylpent-2-ynoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-4-methylpent-2-ynoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

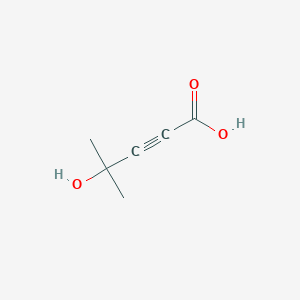

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-4-methylpent-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-6(2,9)4-3-5(7)8/h9H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMODACYDJLXEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390373 | |

| Record name | 4-hydroxy-4-methylpent-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50624-25-4 | |

| Record name | 4-hydroxy-4-methylpent-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 50624-25-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-4-methylpent-2-ynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-4-methylpent-2-ynoic acid is a fascinating molecule characterized by a terminal carboxylic acid and a tertiary alcohol flanking a central alkyne functionality. This unique structural arrangement imparts specific chemical properties that make it an intriguing building block in organic synthesis and a compound of interest for potential applications in medicinal chemistry. The presence of multiple reactive functional groups offers a versatile platform for the synthesis of more complex molecules. This guide provides an in-depth exploration of the primary synthesis pathways for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and potential applications, thereby serving as a comprehensive resource for researchers in the field.

While specific therapeutic applications for 4-hydroxy-4-methylpent-2-ynoic acid are not extensively documented in publicly available literature, the broader class of acetylenic metabolites is known for a wide range of biological activities.[1][2] Naturally occurring compounds containing acetylenic bonds have demonstrated antitumor, antibacterial, antimicrobial, antifungal, and immunosuppressive properties, making them valuable leads in drug discovery.[1][2] Therefore, the synthesis of novel acetylenic hydroxy acids like 4-hydroxy-4-methylpent-2-ynoic acid is a key area of research for accessing new chemical entities with potential therapeutic value.

Primary Synthesis Pathway: Carboxylation of 2-Methyl-3-butyn-2-ol

The most established and reliable method for the synthesis of 4-hydroxy-4-methylpent-2-ynoic acid is a two-step process commencing with the readily available starting material, 2-methyl-3-butyn-2-ol. This pathway is advantageous due to the commercial availability and low cost of the starting materials, as well as the relatively straightforward reaction sequence.

The overall transformation can be visualized as follows:

Figure 2: Mechanism of the Favorskii reaction for 2-methyl-3-butyn-2-ol synthesis.

Step 2: Carboxylation of 2-Methyl-3-butyn-2-ol

The second and final step is the carboxylation of the terminal alkyne of 2-methyl-3-butyn-2-ol. This is typically achieved by deprotonating the terminal alkyne with a strong organometallic base, such as n-butyllithium (n-BuLi), to form a lithium acetylide. This highly nucleophilic intermediate then reacts with carbon dioxide (CO2), which acts as an electrophile. A subsequent acidic workup protonates the resulting carboxylate to yield the final product, 4-hydroxy-4-methylpent-2-ynoic acid.

Reaction Mechanism:

Figure 3: Mechanism of the carboxylation of 2-methyl-3-butyn-2-ol.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 4-hydroxy-4-methylpent-2-ynoic acid via the carboxylation of 2-methyl-3-butyn-2-ol. This protocol is based on established procedures for similar carboxylation reactions and should be performed by trained personnel in a well-ventilated fume hood, taking all necessary safety precautions, especially when handling n-butyllithium. [3][4] Materials and Equipment:

| Reagent/Equipment | Purpose |

| 2-Methyl-3-butyn-2-ol | Starting material |

| n-Butyllithium (2.5 M in hexanes) | Strong base for deprotonation |

| Dry Carbon Dioxide (gas or solid) | Electrophile for carboxylation |

| Anhydrous Tetrahydrofuran (THF) | Reaction solvent |

| Diethyl ether | Extraction solvent |

| Hydrochloric acid (1 M) | For acidic workup |

| Saturated sodium chloride solution (brine) | For washing |

| Anhydrous magnesium sulfate | Drying agent |

| Three-neck round-bottom flask | Reaction vessel |

| Dropping funnel | For controlled addition of reagents |

| Low-temperature thermometer | To monitor reaction temperature |

| Magnetic stirrer and stir bar | For mixing |

| Inert gas supply (Argon or Nitrogen) | To maintain anhydrous conditions |

| Dry ice/acetone bath | For cooling |

| Separatory funnel | For extraction |

| Rotary evaporator | For solvent removal |

Procedure:

-

Reaction Setup: A 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a dropping funnel, and an inlet for inert gas is assembled and flame-dried under a stream of argon or nitrogen.

-

Initial Charging: The flask is allowed to cool to room temperature under an inert atmosphere. Anhydrous THF (150 mL) is added to the flask, followed by 2-methyl-3-butyn-2-ol (e.g., 5.0 g, 59.4 mmol).

-

Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (2.5 M in hexanes, 23.8 mL, 59.4 mmol) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The formation of the lithium acetylide may result in a color change and/or the formation of a precipitate. The mixture is stirred for an additional hour at -78 °C.

-

Carboxylation: Dry carbon dioxide gas is bubbled through the solution for 1-2 hours, or an excess of crushed dry ice is carefully added in small portions. The reaction is highly exothermic, and the temperature should be carefully monitored and maintained below -65 °C. [3]5. Quenching and Workup: The reaction mixture is allowed to warm to room temperature. The reaction is then quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).

-

Extraction: The aqueous layer is extracted three times with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 4-hydroxy-4-methylpent-2-ynoic acid.

Alternative Synthesis Pathways

While the carboxylation of 2-methyl-3-butyn-2-ol is the most direct and well-supported route, other potential pathways are worth considering for their synthetic utility.

Reaction of Propiolic Acid with Acetone

A conceptually straightforward approach is the direct reaction of propiolic acid with acetone. This would likely involve the formation of a dianion of propiolic acid by deprotonation of both the carboxylic acid and the terminal alkyne with a very strong base (e.g., two equivalents of n-butyllithium). This dianion could then act as a nucleophile, attacking the carbonyl carbon of acetone. However, controlling the reactivity of the dianion and potential side reactions could be challenging.

Selective Oxidation of 4-Methyl-2-pentyne-1,4-diol

Another potential route involves the synthesis of 4-methyl-2-pentyne-1,4-diol, followed by the selective oxidation of the primary alcohol to a carboxylic acid. The diol can be synthesized from the reaction of the monolithium salt of propargyl alcohol with acetone. The subsequent selective oxidation of the primary alcohol in the presence of the tertiary alcohol would be the critical step. Various modern oxidation methods could be explored for this transformation, such as those employing TEMPO or other selective oxidizing agents. [5][6]

Applications and Future Outlook

As previously mentioned, specific applications of 4-hydroxy-4-methylpent-2-ynoic acid in drug development are not well-documented. However, the structural motifs present in this molecule are found in various biologically active compounds. Hydroxy acids are widely used in dermatology and cosmetics for their exfoliating and anti-aging properties. [7][8]Furthermore, the alkyne functionality is a versatile handle for further chemical modifications, such as "click" chemistry, which is extensively used in drug discovery and bioconjugation.

The synthesis of steroid-triazole hybrids, for example, has utilized acetylenic compounds to generate molecules with anticancer and antibacterial activities. [9]This highlights the potential of using 4-hydroxy-4-methylpent-2-ynoic acid as a scaffold to build more complex and potentially bioactive molecules.

Future research in this area could focus on:

-

Exploring the Biological Activity: Screening 4-hydroxy-4-methylpent-2-ynoic acid and its derivatives for various biological activities, including anticancer, antibacterial, and antifungal properties.

-

Developing Novel Derivatives: Utilizing the carboxylic acid, hydroxyl, and alkyne functionalities to synthesize a library of new compounds for structure-activity relationship (SAR) studies.

-

Investigating Polymer Applications: The bifunctional nature of the molecule could make it a candidate for the synthesis of novel polyesters with unique properties.

References

Sources

- 1. Bioactive acetylenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US9725413B2 - Continuous flow carboxylation reaction - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Applications of hydroxy acids: classification, mechanisms, and photoactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dermatology.mhmedical.com [dermatology.mhmedical.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-Hydroxy-4-methylpent-2-ynoic Acid

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-hydroxy-4-methylpent-2-ynoic acid (CAS No. 50624-25-4). This multifunctional molecule, possessing a tertiary alcohol, an internal alkyne, and a carboxylic acid, represents a versatile building block in organic synthesis. While its direct role in drug metabolism is not prominently documented in publicly available literature, its structural motifs suggest potential utility as a reference standard in the metabolic studies of complex pharmaceuticals. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's chemical profile.

Physicochemical and Spectroscopic Profile

4-Hydroxy-4-methylpent-2-ynoic acid is a solid at room temperature, characterized by the presence of three key functional groups that dictate its chemical behavior and physical properties.[1] While experimental data on some of its physical properties are scarce, a summary of its known and computed attributes is presented below.

Table 1: Physicochemical Properties of 4-Hydroxy-4-methylpent-2-ynoic Acid

| Property | Value | Source |

| IUPAC Name | 4-hydroxy-4-methylpent-2-ynoic acid | [2] |

| CAS Number | 50624-25-4 | [2] |

| Molecular Formula | C₆H₈O₃ | [1] |

| Molecular Weight | 128.13 g/mol | [1] |

| Appearance | Solid | [1] |

| XLogP3-AA (Computed) | 0.1 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [3] |

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for 4-Hydroxy-4-methylpent-2-ynoic Acid

| Spectroscopy | Predicted Features |

| ¹H NMR | - Broad singlet (2H) for the carboxylic acid and alcohol protons. - Singlet (6H) for the two equivalent methyl groups. |

| ¹³C NMR | - Signal for the carboxylic acid carbonyl carbon (~160-170 ppm). - Two signals for the alkyne carbons (~70-90 ppm). - Signal for the quaternary carbon bearing the hydroxyl group (~65-75 ppm). - Signal for the methyl carbons (~25-35 ppm). |

| FTIR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). - O-H stretch from the tertiary alcohol (~3200-3600 cm⁻¹). - C≡C stretch (alkyne) (~2190-2260 cm⁻¹, likely weak). - C=O stretch (carboxylic acid) (~1700-1725 cm⁻¹). |

| Mass Spectrometry | - Expected [M-H]⁻ ion at m/z 127.0401 in negative ion mode. - Expected [M+H]⁺ ion at m/z 129.0546 in positive ion mode.[4] |

Synthesis and Manufacturing

Proposed Synthetic Workflow: Carboxylation of 2-Methyl-3-butyn-2-ol

This two-step process involves the deprotonation of the terminal alkyne followed by quenching with carbon dioxide to form the carboxylate, which is then protonated to yield the final product.

General Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on similar carboxylation reactions of terminal alkynes.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF). The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Starting Material: 2-Methyl-3-butyn-2-ol (1.0 eq) is dissolved in anhydrous THF and added to the reaction flask.

-

Deprotonation: A solution of n-butyllithium (n-BuLi) in hexanes (2.2 eq) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Carboxylation: The reaction mixture is poured slowly onto an excess of crushed dry ice (solid CO₂) with vigorous stirring.

-

Workup: The mixture is allowed to warm to room temperature. A dilute aqueous solution of hydrochloric acid is added to protonate the carboxylate salt. The aqueous layer is extracted multiple times with diethyl ether or ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of a strong base like n-BuLi necessitates the exclusion of water to prevent quenching of the base.

-

Low Temperature: The deprotonation and carboxylation steps are highly exothermic and performed at low temperatures to minimize side reactions.

-

Excess Dry Ice: A large excess of carbon dioxide is used to ensure complete carboxylation and to minimize the formation of ketone byproducts from the addition of the alkynide to the newly formed carboxylate.

An alternative synthetic route involves the Jones oxidation of 2-methyl-3-butyn-2-ol. The Jones reagent (chromic acid in acetone/sulfuric acid) is a strong oxidizing agent that can convert primary alcohols to carboxylic acids.[5][6]

Chemical Reactivity and Mechanistic Considerations

The chemical reactivity of 4-hydroxy-4-methylpent-2-ynoic acid is governed by its three functional groups.

-

Carboxylic Acid: This group can undergo typical reactions such as esterification, conversion to acid chlorides, and amidation.

-

Tertiary Alcohol: The hydroxyl group can be acylated or dehydrated under acidic conditions.

-

Internal Alkyne: The carbon-carbon triple bond can participate in addition reactions, such as hydrogenation or halogenation, and can be a substrate for various metal-catalyzed coupling reactions.

Applications in Research and Development

Role as a Synthetic Building Block

The trifunctional nature of 4-hydroxy-4-methylpent-2-ynoic acid makes it a valuable intermediate in the synthesis of more complex molecules. The differential reactivity of its functional groups allows for selective transformations, enabling the construction of diverse molecular architectures. For instance, the carboxylic acid can be converted into an ester or amide, while the hydroxyl group can be protected, leaving the alkyne available for further reactions.

Context in Aripiprazole Metabolism

The antipsychotic drug aripiprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[7] The main metabolic pathways are N-dealkylation, hydroxylation, and dehydrogenation, leading to the formation of its major active metabolite, dehydroaripiprazole.[7]

Based on a thorough review of the cited literature, 4-hydroxy-4-methylpent-2-ynoic acid is not identified as a major metabolite of aripiprazole. However, given the complexity of drug metabolism, it is plausible that it could be a minor, yet-to-be-fully-characterized metabolite or a downstream product of further biotransformation. Therefore, this compound could serve as a valuable analytical standard for more exhaustive metabolic profiling studies of aripiprazole and related compounds.

Safety, Handling, and Storage

4-Hydroxy-4-methylpent-2-ynoic acid is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Measures:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

4-Hydroxy-4-methylpent-2-ynoic acid is a trifunctional compound with significant potential as a building block in organic synthesis. While its direct biological role, particularly in the context of aripiprazole metabolism, is not well-established in the current literature, its unique structure warrants further investigation. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route, predicted spectroscopic data, and potential applications, offering a solid foundation for researchers and drug development professionals interested in this molecule.

References

-

Aripiprazole Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB. Retrieved January 17, 2026, from [Link]

-

Aripiprazole and dehydroaripiprazole - Synnovis. (2022, October 3). Synnovis. Retrieved January 17, 2026, from [Link]

-

Population pharmacokinetic modelling of aripiprazole and its active metabolite, dehydroaripiprazole, in psychiatric patients. (2013). British Journal of Clinical Pharmacology, 76(4), 573-582. Retrieved January 17, 2026, from [Link]

-

4-Hydroxy-4-methylpent-2-ynoic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

(2e)-4-hydroxy-4-methylpent-2-enoic acid (NP0274756). (2022, September 8). The Natural Products Magnetic Resonance Database. Retrieved January 17, 2026, from [Link]

-

Hydroxy Acids: Production and Applications. (2016, December 8). ResearchGate. Retrieved January 17, 2026, from [Link]

-

4-hydroxy-4-methylpent-2-ynoic acid (C6H8O3). (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]

-

(E)-4-Hydroxy-2-methyl-pent-2-enoic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

- Process for preparing 4-hydroxy-2-cyclopentenones. (n.d.). Google Patents.

-

Methods for Hydroxamic Acid Synthesis. (2013). Mini-Reviews in Medicinal Chemistry, 13(1), 27-48. Retrieved January 17, 2026, from [Link]

-

Synthesis of α-hydroxy carboxylic derivatives by 1,2-addition. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

Synthesis. (n.d.). University of Delaware. Retrieved January 17, 2026, from [Link]

-

Jones Oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

Jones oxidation. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Jones Oxidation. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]

- Preparation method of 4-hydroxy-2-butynoic acid. (n.d.). Google Patents.

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]

-

4-HYDROXY-4-METHYL-PENT-2-YNOIC ACID | CAS#:50624-25-4. (n.d.). Chemsrc. Retrieved January 17, 2026, from [Link]

-

Investigation into the long-term metabolic effects of aripiprazole adjunctive to lithium, valproate, or lamotrigine. (2013). Journal of Affective Disorders, 147(1-3), 218-224. Retrieved January 17, 2026, from [Link]

-

The Effects of Aripiprazole on Patients With Metabolic Syndrome. (n.d.). ClinicalTrials.gov. Retrieved January 17, 2026, from [Link]

-

Chemical structures of aripiprazole and its impurities. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Metabolic Syndrome and Its Potential Effect on Treatment Response to Aripiprazole. (2009). The Journal of Clinical Psychiatry, 70(8), 1189-1190. Retrieved January 17, 2026, from [Link]

-

A Case Series: Evaluation of the Metabolic Safety of Aripiprazole. (2006). The Primary Care Companion to The Journal of Clinical Psychiatry, 8(6), 358-362. Retrieved January 17, 2026, from [Link]

-

Metabolic Effects of Aripiprazole and Olanzapine Multiple-Dose Treatment in a Randomised Crossover Clinical Trial in Healthy Volunteers: Association with Pharmacogenetics. (2020). Pharmaceutics, 12(11), 1089. Retrieved January 17, 2026, from [Link]

-

Elimination of water from 4-hydroxy-4-methyl-2- pentanone. (2006). NOP. Retrieved January 17, 2026, from [Link]

Sources

- 1. 4-Hydroxy-4-methylpent-2-ynoic acid AldrichCPR 50624-25-4 [sigmaaldrich.com]

- 2. 4-Hydroxy-4-methylpent-2-ynoic acid | C6H8O3 | CID 3164166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 4-hydroxy-4-methylpent-2-ynoic acid (C6H8O3) [pubchemlite.lcsb.uni.lu]

- 4. Jones Oxidation [organic-chemistry.org]

- 5. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

- 6. Design and synthesis of hydroxy-alkynoic acids and their methyl esters as novel activators of BK channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN101700994A - Method for preparing 4-hydroxy-4-methyl-2-pentanone - Google Patents [patents.google.com]

4-Hydroxy-4-methylpent-2-ynoic acid CAS number 50624-25-4

An In-depth Technical Guide to 4-Hydroxy-4-methylpent-2-ynoic acid (CAS: 50624-25-4) for Advanced Research and Drug Development

Foreword for the Senior Application Scientist

This technical guide addresses 4-Hydroxy-4-methylpent-2-ynoic acid, a pivotal building block in contemporary organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical applications. This document eschews a conventional template, opting instead for a narrative that prioritizes scientific integrity, causality in experimental design, and authoritative grounding. Our focus is to provide not just protocols, but a deeper understanding of the why behind the how, empowering researchers to apply this versatile reagent with confidence and precision.

Introduction and Strategic Importance

4-Hydroxy-4-methylpent-2-ynoic acid, with the CAS number 50624-25-4, is a bifunctional organic compound featuring a carboxylic acid, a tertiary alcohol, and an internal alkyne.[1][2] Its strategic importance in drug discovery and development is underscored by its role as a key precursor in the synthesis of sophisticated pharmaceutical intermediates. Notably, it serves as a linchpin in copper-free Sonogashira coupling reactions, offering a stable and efficient source of a protected terminal alkyne that can be unmasked in situ.[3][4] This guide will delve into its synthesis, characterization, and pivotal applications, with a focus on its utility in palladium-catalyzed cross-coupling methodologies.

Physicochemical Properties and Structural Attributes

A comprehensive understanding of the physicochemical properties of 4-Hydroxy-4-methylpent-2-ynoic acid is fundamental to its effective handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 50624-25-4 | [1] |

| Molecular Formula | C₆H₈O₃ | [2] |

| Molecular Weight | 128.13 g/mol | [1][2] |

| Appearance | Solid | [5] |

| IUPAC Name | 4-hydroxy-4-methylpent-2-ynoic acid | [1] |

| SMILES | CC(C)(C#CC(=O)O)O | [1] |

| InChIKey | SSMODACYDJLXEK-UHFFFAOYSA-N | [1] |

The molecule's structure, characterized by the propargyl alcohol and carboxylic acid moieties, dictates its reactivity profile, enabling its participation in a range of chemical transformations.

Synthesis and Purification: A Self-Validating Protocol

The synthesis of 4-Hydroxy-4-methylpent-2-ynoic acid is most effectively achieved through the reaction of propiolic acid with acetone in the presence of a strong base, such as potassium hydroxide. This reaction is a variant of the Favorskii reaction, where a metal acetylide, formed in situ, attacks a ketone.[3]

Synthesis Workflow

Caption: Synthesis of 4-Hydroxy-4-methylpent-2-ynoic acid from propiolic acid and acetone.

Detailed Experimental Protocol

This protocol is adapted from a validated procedure for the synthesis of aryl-2-methyl-3-butyn-2-ols, where 4-Hydroxy-4-methylpent-2-ynoic acid is a key intermediate.[3][4]

Materials:

-

Propiolic acid (≥98%)

-

Potassium hydroxide (KOH, pellets, ≥85%)

-

Acetone (ACS grade)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (HCl, concentrated)

-

Magnesium sulfate (MgSO₄, anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (6.0 equivalents) in acetone. The use of a large excess of base is crucial to drive the deprotonation of both the carboxylic acid and the terminal alkyne of propiolic acid.

-

Addition of Propiolic Acid: Cool the solution in an ice bath and slowly add propiolic acid (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

-

Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford 4-Hydroxy-4-methylpent-2-ynoic acid as a solid.

-

Analytical Characterization

Due to the limited availability of published experimental spectra for 4-Hydroxy-4-methylpent-2-ynoic acid, this section outlines the expected spectral characteristics based on its structure and data from analogous compounds. Researchers are advised to acquire their own analytical data for confirmation.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

A singlet for the six protons of the two methyl groups is expected in the range of δ 1.4-1.6 ppm.

-

A broad singlet corresponding to the hydroxyl proton will be observed, with its chemical shift being concentration and solvent dependent.

-

A broad singlet for the carboxylic acid proton will appear downfield, typically above δ 10 ppm.

-

-

¹³C NMR:

-

The quaternary carbon of the C(CH₃)₂ group is expected around δ 65-70 ppm.

-

The methyl carbons should appear at approximately δ 30-35 ppm.

-

The acetylenic carbons will resonate in the range of δ 70-90 ppm.

-

The carboxylic acid carbonyl carbon is expected to be in the region of δ 155-160 ppm.

-

Infrared (IR) Spectroscopy

-

A broad O-H stretching band from the carboxylic acid and the tertiary alcohol will be prominent in the region of 3500-2500 cm⁻¹.

-

A sharp C≡C stretching absorption is expected around 2260-2100 cm⁻¹, which may be weak or absent due to the symmetry of the internal alkyne.

-

A strong C=O stretching band from the carboxylic acid will be present around 1725-1700 cm⁻¹.[7]

Mass Spectrometry (MS)

-

Electron Ionization (EI): The molecular ion peak (M⁺) at m/z 128 may be observed. Common fragmentation patterns would include the loss of a methyl group (m/z 113), loss of water (m/z 110), and loss of a carboxyl group (m/z 83).

-

Electrospray Ionization (ESI): In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 127 would be the base peak.

Application in Decarboxylative Sonogashira Coupling

A primary and powerful application of 4-Hydroxy-4-methylpent-2-ynoic acid is its use as a surrogate for 2-methyl-3-butyn-2-ol in palladium-catalyzed, copper-free decarboxylative Sonogashira coupling reactions.[3][4] This methodology allows for the efficient formation of C(sp²)-C(sp) bonds.

Reaction Mechanism and Workflow

The reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, decarboxylation, and reductive elimination. The in situ generation of the terminal alkyne from the carboxylic acid precursor avoids the need to handle volatile and potentially hazardous alkynes directly.[8][9]

Caption: Decarboxylative Sonogashira coupling using 4-Hydroxy-4-methylpent-2-ynoic acid.

Protocol for Decarboxylative Coupling with an Aryl Bromide

This protocol is a representative example of the decarboxylative Sonogashira coupling.[4][10]

Materials:

-

Aryl bromide (1.0 equivalent)

-

4-Hydroxy-4-methylpent-2-ynoic acid (1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 3.0 equivalents)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide, 4-Hydroxy-4-methylpent-2-ynoic acid, Pd(OAc)₂, and SPhos.

-

Degassing: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Reagent Addition: Add anhydrous THF, followed by the TBAF solution via syringe.

-

Reaction: Heat the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup:

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Biological Activity and Toxicological Profile

Biological Activity

There is limited direct research on the biological activity of 4-Hydroxy-4-methylpent-2-ynoic acid itself. However, as a short-chain carboxylic acid containing an alkyne moiety, its potential biological effects can be considered in the context of related compounds. Short-chain carboxylic acids are known to have diverse biological roles, including acting as metabolic byproducts and signaling molecules.[11] Some alkynoic acids have demonstrated antimicrobial activity.[12] Given its application in the synthesis of the EGFR inhibitor erlotinib, the primary biological relevance of this compound lies in its role as a synthetic intermediate.[4]

Toxicological and Safety Considerations

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14]

-

Avoid inhalation of dust or vapors.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13]

Conclusion

4-Hydroxy-4-methylpent-2-ynoic acid is a valuable and versatile building block in modern organic synthesis. Its utility as a stable, solid precursor for the in situ generation of a terminal alkyne in decarboxylative Sonogashira coupling reactions makes it an attractive reagent for the synthesis of complex pharmaceutical intermediates. This guide has provided a comprehensive overview of its synthesis, characterization, and key applications, with the aim of equipping researchers with the knowledge to effectively and safely utilize this compound in their synthetic endeavors.

References

-

[(E)-4-hydroxy-4-methyl-pent-2-enoic acid

-

d1ra05391g)

Sources

- 1. Practical synthesis of aryl-2-met... preview & related info | Mendeley [mendeley.com]

- 2. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids [organic-chemistry.org]

- 3. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. 4-Hydroxy-4-methylpent-2-ynoic acid AldrichCPR 50624-25-4 [sigmaaldrich.com]

- 6. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dishtavostaging.unigoa.ac.in [dishtavostaging.unigoa.ac.in]

- 8. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]

- 12. Synthesis and biological activity of alkynoic acids derivatives against mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sinoright.net [sinoright.net]

- 14. nj.gov [nj.gov]

An In-Depth Technical Guide to the Physical Properties of 4-Hydroxy-4-methylpent-2-ynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-4-methylpent-2-ynoic acid is a fascinating small molecule that holds potential in various research and development domains, particularly in medicinal chemistry and materials science. Its unique trifunctional nature, possessing a carboxylic acid, a tertiary alcohol, and an internal alkyne, imparts a distinct set of physicochemical characteristics that govern its behavior in biological and chemical systems. Understanding these properties is paramount for its effective application, from designing synthetic routes to formulating it for drug delivery or predicting its environmental fate.

This technical guide provides a comprehensive overview of the known and predicted physical properties of 4-Hydroxy-4-methylpent-2-ynoic acid. As a Senior Application Scientist, the narrative of this guide is structured to not only present data but also to provide insights into the experimental methodologies for their determination, ensuring a blend of theoretical knowledge and practical application.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. 4-Hydroxy-4-methylpent-2-ynoic acid is systematically named according to IUPAC nomenclature, which precisely describes its molecular architecture.

| Identifier | Value | Source |

| IUPAC Name | 4-hydroxy-4-methylpent-2-ynoic acid | [PubChem][1] |

| CAS Number | 50624-25-4 | [Sigma-Aldrich][2] |

| Molecular Formula | C₆H₈O₃ | [Sigma-Aldrich][2] |

| Molecular Weight | 128.13 g/mol | [Sigma-Aldrich][2] |

| Canonical SMILES | CC(C)(C#CC(=O)O)O | [PubChem][1] |

| InChI Key | SSMODACYDJLXEK-UHFFFAOYSA-N | [PubChem][1] |

The structural formula, depicted below, reveals a five-carbon chain with a carboxylic acid at one terminus (C1), a carbon-carbon triple bond between C2 and C3, and a tertiary alcohol at C4, which is also geminally disubstituted with two methyl groups.

Caption: Workflow for Melting Point Determination.

Solubility Determination

Solubility is a key parameter, especially in drug development, as it influences bioavailability.

Protocol: Shake-Flask Method for Aqueous Solubility

-

Sample Preparation: Add an excess amount of 4-Hydroxy-4-methylpent-2-ynoic acid to a known volume of purified water in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to obtain a clear supernatant.

-

Quantification: Carefully withdraw a known volume of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Trustworthiness of the Protocol: The shake-flask method is considered the "gold standard" for equilibrium solubility determination. Ensuring a true equilibrium is reached and that no solid particles are present in the analyzed sample are critical for accurate results.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it is the pH at which the protonated and deprotonated forms are present in equal concentrations.

Protocol: Potentiometric Titration

-

Solution Preparation: Dissolve a precisely weighed amount of 4-Hydroxy-4-methylpent-2-ynoic acid in a known volume of deionized, carbonate-free water.

-

Titration Setup: Place the solution in a thermostated vessel and immerse a calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Expertise in Interpretation: The shape of the titration curve provides valuable information. A sharp inflection point at the equivalence point indicates a well-defined acidic proton. The buffering region around the pKa is where the pH changes most slowly upon addition of the base.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Expected Spectroscopic Properties

While specific spectra for 4-Hydroxy-4-methylpent-2-ynoic acid are not publicly available, its characteristic structural features allow for the prediction of its spectroscopic signatures.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the absorptions of its three functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer. [3]* O-H Stretch (Alcohol): A sharper, less broad peak may be observed around 3500-3200 cm⁻¹ for the tertiary alcohol hydroxyl group.

-

C≡C Stretch (Alkyne): A weak to medium intensity band is expected in the 2260-2100 cm⁻¹ region. [3]The internal nature of the alkyne may result in a weaker absorption.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption is anticipated in the range of 1760-1690 cm⁻¹, typical for a carbonyl group in a carboxylic acid. [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

-COOH Proton: A broad singlet is expected far downfield, typically between 10-13 ppm.

-

-OH Proton (Alcohol): A singlet whose chemical shift is concentration and solvent-dependent, often appearing between 1.5-4.0 ppm.

-

-CH₃ Protons: A singlet integrating to 6 protons, likely in the region of 1.2-1.7 ppm, corresponding to the two equivalent methyl groups.

¹³C NMR:

-

Carbonyl Carbon (-COOH): A signal in the 170-185 ppm range.

-

Alkynyl Carbons (-C≡C-): Two signals are expected between 65-90 ppm.

-

Quaternary Carbon (-C(OH)(CH₃)₂): A signal in the 65-80 ppm region.

-

Methyl Carbons (-CH₃): A signal in the 25-35 ppm range.

Mass Spectrometry

In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 128. Common fragmentation patterns for hydroxy carboxylic acids would be expected. [4]

-

Loss of H₂O: A peak at m/z = 110, corresponding to the loss of a water molecule from the tertiary alcohol.

-

Loss of -COOH: A peak at m/z = 83, corresponding to the loss of the carboxyl group.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group, leading to characteristic fragments.

Synthesis

4-Hydroxy-4-methylpent-2-ynoic acid can be synthesized via the reaction of acetone with propiolic acid. This reaction is a nucleophilic addition to the carbonyl group of acetone.

Caption: Synthesis of 4-Hydroxy-4-methylpent-2-ynoic acid.

Conclusion

4-Hydroxy-4-methylpent-2-ynoic acid is a compound with a rich chemical functionality that suggests a wide range of potential applications. This guide has provided a comprehensive overview of its physical properties, combining known identifiers with high-quality predicted data. The inclusion of detailed, field-proven experimental protocols for the determination of these properties serves as a practical resource for researchers. As more experimental data becomes available, a more complete and refined understanding of this molecule's behavior will emerge, undoubtedly paving the way for its innovative use in science and technology.

References

-

PubChem. 4-Hydroxy-4-methylpent-2-ynoic acid. National Center for Biotechnology Information. [Link]

-

ChemAxon. Calculators & Predictors. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of 4-Hydroxy-4-methylpent-2-ynoic Acid

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and synthesis of 4-hydroxy-4-methylpent-2-ynoic acid (HMFA). Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuanced structural features of HMFA, elucidated through a combination of theoretical spectroscopic predictions and established analytical principles. While experimental data for this specific molecule is not widely available, this guide constructs a robust profile by drawing parallels with analogous compounds and employing foundational chemical theories. We present a detailed, plausible synthetic protocol and discuss the potential biological significance of this molecule, positioning it as a compound of interest for further investigation in medicinal chemistry and materials science.

Introduction

4-Hydroxy-4-methylpent-2-ynoic acid, with the chemical formula C₆H₈O₃, is a multifunctional organic compound characterized by a terminal carboxylic acid, an internal alkyne, and a tertiary alcohol.[1] This unique combination of functional groups imparts a distinct chemical reactivity and potential for diverse applications, ranging from a building block in complex organic synthesis to a candidate for biological activity screening. The structural rigidity imposed by the alkyne bond, coupled with the hydrogen-bonding capabilities of the hydroxyl and carboxyl groups, suggests that HMFA could exhibit interesting intermolecular interactions and potential for molecular recognition.

This guide will systematically deconstruct the molecular architecture of HMFA, providing a deep dive into its electronic and steric properties. We will explore a reliable synthetic route, outline a rigorous purification strategy, and predict its spectroscopic signatures. Furthermore, we will touch upon the prospective biological activities based on the established pharmacology of related acetylenic and hydroxy acid compounds.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 4-hydroxy-4-methylpent-2-ynoic acid are summarized below. While some properties are predicted due to a lack of extensive experimental data, they provide a strong foundation for understanding the compound's behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₈O₃ | PubChem[1] |

| Molecular Weight | 128.13 g/mol | PubChem[1] |

| CAS Number | 50624-25-4 | PubChem[1] |

| IUPAC Name | 4-hydroxy-4-methylpent-2-ynoic acid | PubChem[1] |

| SMILES | CC(C)(C#CC(=O)O)O | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Predicted pKa (Strongest Acidic) | ~4.74 (for the analogous ene-compound) | ChemAxon via PubChem[2] |

| Predicted XlogP | 0.1 | PubChem[1] |

The presence of both a hydrogen bond donor (hydroxyl and carboxyl groups) and acceptor (carbonyl and hydroxyl oxygens) suggests that HMFA is likely soluble in polar protic solvents. The molecule's relatively low molecular weight and the presence of polar functional groups would also indicate some degree of water solubility.

Synthesis of 4-Hydroxy-4-methylpent-2-ynoic Acid

A robust and high-yielding synthesis of 4-hydroxy-4-methylpent-2-ynoic acid can be achieved through the carboxylation of the corresponding terminal alkyne, 2-methyl-3-butyn-2-ol. This method is a well-established procedure for the synthesis of acetylenic carboxylic acids.[3][4][5] The reaction proceeds via the deprotonation of the terminal alkyne with a strong base, typically an organolithium reagent like n-butyllithium, to form a lithium acetylide. This nucleophilic intermediate then readily attacks gaseous carbon dioxide (often introduced as dry ice) to form the lithium carboxylate, which upon acidic workup, yields the desired carboxylic acid.

Proposed Synthetic Workflow

Detailed Experimental Protocol

Materials:

-

2-Methyl-3-butyn-2-ol (freshly distilled)

-

n-Butyllithium (2.5 M in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 2-methyl-3-butyn-2-ol (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Deprotonation: n-Butyllithium (2.2 eq) is added dropwise to the stirred solution while maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Carboxylation: The flask is carefully opened, and an excess of crushed dry ice is added in small portions. The reaction mixture is allowed to slowly warm to room temperature overnight with continuous stirring.

-

Aqueous Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid until the pH is acidic (~pH 2). The aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization from a mixture of ethyl acetate and hexanes to yield pure 4-hydroxy-4-methylpent-2-ynoic acid. General purification strategies for carboxylic acids often involve such acid-base extractions and recrystallization.[6]

Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

-

A singlet in the region of 1.5 ppm, integrating to 6H, corresponding to the two equivalent methyl groups.

-

A broad singlet, likely around 3-5 ppm, for the tertiary alcohol proton. The chemical shift of this proton is highly dependent on concentration and solvent.

-

A very broad singlet, typically downfield between 10-13 ppm, for the carboxylic acid proton.

-

-

¹³C NMR: The carbon NMR spectrum should exhibit six signals:

-

A signal around 25-30 ppm for the two equivalent methyl carbons.

-

A signal around 65-70 ppm for the quaternary carbon bearing the hydroxyl group.

-

Two signals in the range of 70-90 ppm for the sp-hybridized carbons of the alkyne.

-

A signal for the carboxylic acid carbonyl carbon, expected to be in the range of 155-165 ppm, which is slightly upfield for α,β-unsaturated carboxylic acids.[7]

-

Infrared (IR) Spectroscopy

The IR spectrum of HMFA will be characterized by the following key absorptions:

-

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ for the hydrogen-bonded carboxylic acid.[3]

-

A sharp, strong C≡C stretching absorption in the range of 2100-2260 cm⁻¹.[5]

-

A strong C=O stretching absorption for the carboxylic acid, typically around 1700-1725 cm⁻¹.

-

A C-O stretching band for the tertiary alcohol and carboxylic acid, likely in the 1200-1300 cm⁻¹ region.

-

An O-H bending vibration may also be observed around 1400-1440 cm⁻¹.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z = 128 would be expected. Key fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the loss of the carboxyl group (M-45).[8] Alpha-cleavage next to the tertiary alcohol could lead to the loss of a methyl group (M-15).

Potential Biological Applications

While there is no specific biological data for 4-hydroxy-4-methylpent-2-ynoic acid, its structural motifs are present in molecules with known biological activities. This suggests that HMFA could be a valuable candidate for biological screening.

Anticancer Potential

Many compounds containing hydroxyl and carboxylic acid functionalities have been investigated for their cytotoxic effects against various cancer cell lines.[7][9][10][11][12] The rigid alkyne linker in HMFA could position the polar functional groups in a specific orientation for interaction with biological targets. Further studies are warranted to explore the potential of HMFA and its derivatives as anticancer agents.

Antimicrobial Activity

Acetylenic fatty acids are a class of compounds known to possess antibacterial properties.[13] The mechanism of action is often attributed to the disruption of the bacterial cell membrane. Additionally, α-hydroxy acids have demonstrated broad-spectrum antibacterial activity.[14] The combination of these two functionalities in HMFA makes it a promising candidate for investigation as a novel antimicrobial agent against both Gram-positive and Gram-negative bacteria.

Conclusion

4-Hydroxy-4-methylpent-2-ynoic acid is a molecule with a unique and intriguing molecular structure. This guide has provided a comprehensive theoretical framework for understanding its properties, synthesis, and potential applications. The proposed synthetic route offers a clear and efficient pathway to obtaining this compound for further study. The predicted spectroscopic data provides a solid basis for its characterization. Given the known biological activities of related compounds, HMFA represents a promising scaffold for the development of new therapeutic agents. It is our hope that this in-depth guide will stimulate further experimental investigation into this fascinating molecule and unlock its full potential in the fields of chemical synthesis and drug discovery.

References

- Abbott, T. W., et al. (1943). Acetylenedicarboxylic acid. Organic Syntheses, Coll. Vol. II, 10.

- Desbois, A. P., & Smith, V. J. (2010). Antibacterial free fatty acids: activities, mechanisms of action and biotechnological potential. Applied microbiology and biotechnology, 85(6), 1629–1642.

- Huntress, E. H., et al. (1963). Acetylenedicarboxylic acid. Organic Syntheses, Coll. Vol. IV, 329.

- Kuete, V., et al. (2014). Cytotoxicity and modes of action of 4'-hydroxy-2',6'-dimethoxychalcone and other flavonoids toward drug-sensitive and multidrug-resistant cancer cell lines. Phytomedicine, 21(12), 1653–1659.

- NOP (2006). Elimination of water from 4-hydroxy-4-methyl-2-pentanone.

-

LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

- NOP (2006). Synthesis of acetylenedicarboxylic acid from meso-dibromosuccinic acid.

- Zhang, Y., et al. (2012). The direct carboxylation of terminal alkynes with carbon dioxide. Green Chemistry, 14(10), 2943-2947.

- Leitner, W., & Sundararaju, B. (2012). Catalytic C–H Carboxylation of Terminal Alkynes with Carbon Dioxide.

- Al-Masum, M., & Kumaraswamy, G. (2022). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega, 7(2), 2415–2427.

- Zhang, Y., & Ying, J. Y. (2012). The direct carboxylation of terminal alkynes with carbon dioxide. Green Chemistry, 14(10), 2943–2947.

-

ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved from [Link]

- Pereira, S., et al. (2022). Tailorable Antibacterial Activity and Biofilm Eradication Properties of Biocompatible α-Hydroxy Acid-Based Deep Eutectic Solvents. Pharmaceutics, 14(10), 2185.

- Midland, M. M., & Tramontano, A. (1988). 2-Butynoic acid, 4-hydroxy-, methyl ester. Organic Syntheses, 61, 105.

- Wang, C., et al. (2021). Novel and sustainable carboxylation of terminal alkynes and CO2 to alkynyl carboxylic acids using triazolium ionic liquid-modified PMO-supported transition metal acetylacetonate as effective cooperative catalysts.

- Bhanage, B. M., & Arockiam, A. I. (2018). Carboxylation of Alkenes and Alkynes Using CO2 as a Reagent: An Overview. Current Organic Chemistry, 22(18), 1809-1824.

- Fotsing, J. R., et al. (2014). Cytotoxicity and modes of action of 4'-hydroxy-2',6'-dimethoxychalcone and other flavonoids toward drug-sensitive and multidrug-resistant cancer cell lines. Phytomedicine, 21(12), 1653-1659.

-

ResearchGate. (n.d.). (A) Cytotoxic effects of compounds 2–4 against eight acute myeloid... Retrieved from [Link]

-

SpectraBase. (n.d.). 4-HYDROXY-3-METHYL-BUT-2-ENOIC-ACID. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-4-methylpent-2-ynoic acid. Retrieved from [Link]

-

PubChem. (n.d.). (2e)-4-hydroxy-4-methylpent-2-enoic acid. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). 4 Hydroxy 4 Methylpent 2 Ynoic Acid. Retrieved from [Link]

-

Chegg.com. (2022). Solved Consider the compound 4-hydroxy-4-methyl-2-pentanone. Retrieved from [Link]

- Pepeljnjak, S., et al. (2005). Antimicrobial activity of some hydroxamic acids.

- Csonka, R., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International journal of molecular sciences, 23(17), 9688.

-

NIST. (n.d.). 2-Pentanone, 4-hydroxy-4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- Csonka, R., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International journal of molecular sciences, 23(17), 9688.

-

PubChem. (n.d.). (E)-4-Hydroxy-2-methyl-pent-2-enoic acid. Retrieved from [Link]

- Al-Masum, M., & Kumaraswamy, G. (2022). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega, 7(2), 2415–2427.

-

Arjunan, V., et al. (2014). 13 C NMR experimental spectrum of 4-methyl-3-penten-2-one. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN113651684A - Preparation method of 4-hydroxy-2-butynoic acid.

- Zweifel, G., & Rajagopalan, S. (1988). (z)-4-(trimethylsilyl)-3-buten-1-ol. Organic Syntheses, 66, 30.

- Google Patents. (n.d.). CN101700994A - Method for preparing 4-hydroxy-4-methyl-2-pentanone.

- van der Doelen, G. A., et al. (1998). Chapter 6: Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. In Molecular studies of fresh and aged triterpenoid varnishes. University of Amsterdam.

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. In Chemistry LibreTexts. Retrieved from [Link]

-

NIST. (n.d.). 2-Pentanone, 4-hydroxy-4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

- Google Patents. (n.d.). US3838183A - Synthesis of 2-methyl-3-buten-2-ol.

Sources

- 1. 4-Hydroxy-4-methylpent-2-ynoic acid | C6H8O3 | CID 3164166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NP-MRD: Showing NP-Card for (2e)-4-hydroxy-4-methylpent-2-enoic acid (NP0274756) [np-mrd.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The direct carboxylation of terminal alkynes with carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. Cytotoxicity and modes of action of 4'-hydroxy-2',6'-dimethoxychalcone and other flavonoids toward drug-sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Spectroscopic Characterization of 4-Hydroxy-4-methylpent-2-ynoic Acid: A Technical Guide

Molecular Structure and Functional Group Analysis

4-Hydroxy-4-methylpent-2-ynoic acid possesses a unique combination of functional groups that dictate its spectroscopic signature. The key structural features include:

-

A carboxylic acid group (-COOH), which gives rise to characteristic acidic proton signals in ¹H NMR and carbonyl and hydroxyl stretches in IR spectroscopy.

-

A tertiary alcohol (-C(CH₃)₂OH), identifiable by its hydroxyl proton and characteristic C-O stretch in the IR spectrum. The absence of a proton on the carbinol carbon is a key feature for NMR.

-

An internal alkyne (-C≡C-), which influences the electronic environment and results in distinctive signals in ¹³C NMR and a characteristic triple bond stretch in the IR spectrum.

-

Two magnetically equivalent methyl groups attached to the tertiary carbon.

The interplay of these functional groups determines the precise chemical shifts and absorption frequencies, which we will explore in the subsequent sections.

Caption: Molecular structure of 4-Hydroxy-4-methylpent-2-ynoic acid with atom numbering.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Hydroxy-4-methylpent-2-ynoic acid is expected to be relatively simple, with three distinct signals. The chemical shifts are influenced by the electronegativity of nearby atoms and the anisotropic effects of the triple bond.[1][2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -C(CH₃)₂- | 1.5 - 1.7 | Singlet | 6H | The two methyl groups are chemically and magnetically equivalent, appearing as a single sharp peak. They are adjacent to a quaternary carbon, so no splitting is observed. |

| -OH (tertiary alcohol) | 2.0 - 4.0 (variable) | Singlet (broad) | 1H | The chemical shift of hydroxyl protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. The signal is often broad and does not couple with other protons. |

| -COOH | 10.0 - 13.0 (variable) | Singlet (broad) | 1H | The carboxylic acid proton is highly deshielded and appears far downfield.[3] Its chemical shift is also variable due to hydrogen bonding. |

Predicted ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide a clear carbon fingerprint of the molecule, with six distinct signals corresponding to each carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C(C H₃)₂ | 25 - 35 | The methyl carbons are in a typical aliphatic region. |

| -C (CH₃)₂OH | 65 - 75 | This quaternary carbon is shifted downfield due to the attached electronegative oxygen atom. |

| -C ≡C-C(OH) | 70 - 85 | The sp-hybridized carbons of the alkyne appear in a characteristic region.[4] This carbon is adjacent to the alcohol group. |

| -C≡C -COOH | 80 - 90 | This sp-hybridized carbon is adjacent to the electron-withdrawing carboxylic acid group, causing a downfield shift relative to the other alkyne carbon.[4] |

| -C OOH | 155 - 165 | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield.[5] |

Infrared (IR) Spectroscopy

The IR spectrum is particularly informative for identifying the key functional groups in 4-Hydroxy-4-methylpent-2-ynoic acid. The spectrum is expected to be dominated by the characteristic absorptions of the hydroxyl and carbonyl groups.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Appearance |

| O-H stretch (alcohol) | 3500 - 3200 | Strong | Broad |

| O-H stretch (carboxylic acid) | 3300 - 2500 | Strong | Very Broad |

| C-H stretch (sp³) | 2990 - 2850 | Medium | Sharp |

| C≡C stretch (alkyne) | 2260 - 2100 | Weak to Medium | Sharp |

| C=O stretch (carboxylic acid) | 1725 - 1680 | Strong | Sharp |

| C-O stretch (alcohol) | ~1150 | Medium | Sharp |

| C-O stretch (carboxylic acid) | 1320 - 1210 | Medium | Sharp |

Experimental Protocols

To obtain high-quality spectroscopic data for 4-Hydroxy-4-methylpent-2-ynoic acid, the following experimental procedures are recommended.

NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 4-Hydroxy-4-methylpent-2-ynoic acid.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH adjustment). The choice of solvent is critical as it will affect the chemical shifts of the exchangeable -OH and -COOH protons. DMSO-d₆ is often preferred for observing these protons as it slows down the exchange rate.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (300-500 MHz Spectrometer):

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C and the presence of quaternary carbons, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a secondary reference (primary reference is TMS, δ = 0.00 ppm).

-

Integrate the signals in the ¹H spectrum.

-

Caption: Workflow for NMR data acquisition and processing.

IR Spectroscopy

Objective: To identify the key functional groups via their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR stage. This is crucial to subtract the atmospheric CO₂ and H₂O absorptions.

-

-

Sample Application:

-

Place a small amount of the solid 4-Hydroxy-4-methylpent-2-ynoic acid directly onto the ATR crystal.

-

Use the pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually collected over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks corresponding to the key functional groups.

-

Caption: Workflow for ATR-IR data acquisition and processing.

Conclusion

The structural elucidation of 4-Hydroxy-4-methylpent-2-ynoic acid can be confidently achieved through a combined analysis of ¹H NMR, ¹³C NMR, and IR spectroscopy. This guide provides a detailed predictive framework for the expected spectroscopic data, based on established principles and data from analogous compounds. The provided experimental protocols offer a reliable methodology for acquiring high-quality data. By correlating the predicted data with experimentally obtained spectra, researchers can unambiguously confirm the structure and purity of this versatile chemical entity.

References

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Reference. [Link]

-

Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]

-

Química Organica.org. (n.d.). IR Spectrum: Alcohols and Phenols. [Link]

-

University of Regensburg. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

PubChem. (n.d.). 4-Hydroxy-4-methylpent-2-ynoic acid. [Link]

-

University of Regensburg. (n.d.). Chemical shifts. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

Wikipedia. (n.d.). Chemical shift. [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Sources

An In-Depth Technical Guide to C6H8O3: Focus on Furaneol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the C6H8O3 isomer, 4-hydroxy-2,5-dimethylfuran-3-one, widely known as Furaneol. While the molecular formula C6H8O3 encompasses other isomers such as Sotolon and Adipic Anhydride, this document will concentrate on Furaneol due to its significant commercial relevance and extensive research documentation. This guide delves into its chemical identity, physicochemical properties, synthesis, natural occurrence, analytical quantification, and its emerging biological activities, offering valuable insights for professionals in research and development.

Chemical Identity and Nomenclature

The systematic IUPAC name for Furaneol is 4-hydroxy-2,5-dimethylfuran-3-one . It is a chiral molecule, and the naturally occurring and more potent enantiomer is (R)-(+)-Furaneol.[1]

Due to its characteristic sweet, fruity, and caramel-like aroma, it is known by a variety of synonyms in industrial and academic settings:

Table 1: IUPAC Name and Synonyms for Prominent C6H8O3 Isomers

| Molecular Formula | IUPAC Name | Common Synonyms | CAS Number |

| C6H8O3 | 4-hydroxy-2,5-dimethylfuran-3-one | Furaneol, Strawberry Furanone, Pineapple Ketone | 3658-77-3 |

| C6H8O3 | 3-hydroxy-4,5-dimethylfuran-2(5H)-one | Sotolon, Caramel Furanone, Fenugreek Lactone | 28664-35-9 |

| C6H8O3 | oxepane-2,7-dione | Adipic Anhydride | 2035-75-8 |

Physicochemical Properties

Furaneol is a white to pale yellow crystalline solid at room temperature.[6] Its molecular structure, featuring a furanone ring with hydroxyl and methyl substituents, imparts moderate polarity, influencing its solubility and stability.[7]

Table 2: Physicochemical Properties of Furaneol

| Property | Value | Source |

| Molecular Weight | 128.13 g/mol | [8] |

| Melting Point | 73-77 °C | [2] |

| Boiling Point | 188 °C | [8] |

| Flash Point | >100 °C | [9] |

| Water Solubility | 0.315 g/mL (25 °C) | [10] |

| logP (octanol/water) | 0.95 | [9] |

| pKa | 8.56 (20 °C) | [10] |

| Vapor Pressure | 0.0003 mmHg @ 20°C | [9] |

Synthesis of Furaneol

The synthesis of Furaneol can be achieved through both chemical and biotechnological routes. The choice of method often depends on the desired yield, purity, and application (e.g., "natural" labeling for food products).

Chemical Synthesis

A common chemical synthesis pathway involves the cyclization of a diketone precursor. One documented method involves the ozonolysis of 2,5-hexynediol to form hexane-2,5-diol-3,4-dione, which is then cyclized in an acidic medium to yield Furaneol.[9] Another approach utilizes an aldol condensation of a 2,5-dialkyl-dihydro-3(2H)-furanone with an aldehyde, followed by a series of oxidation and reduction steps.[11]

Biotechnological Synthesis (Fermentation)

For applications requiring a "natural" designation, biotechnological production using microorganisms is preferred. The yeast Zygosaccharomyces rouxii is known to produce Furaneol from D-fructose-1,6-diphosphate.[12] This process is influenced by culture conditions such as pH and salt concentration.[12]

Experimental Protocol: Fermentative Production of Furaneol by Zygosaccharomyces rouxii

-

Culture Medium Preparation: A Yeast Extract-Peptone-Dextrose (YPD) medium is prepared and supplemented with D-fructose-1,6-diphosphate (e.g., 50 g/L) and a high salt concentration (e.g., 170 g/L NaCl). The pH is adjusted to approximately 4.6. The rationale for the high salt concentration is to create osmotic stress, which has been shown to stimulate Furaneol production.[12] D-fructose-1,6-diphosphate serves as the direct precursor for Furaneol biosynthesis.[12]

-

Inoculation: The sterile medium is inoculated with a pre-culture of Zygosaccharomyces rouxii.

-

Fermentation: The culture is incubated at 30°C with agitation for a period of up to 11 days. The agitation ensures proper aeration and nutrient distribution for the yeast.

-

Extraction and Purification: After fermentation, the broth is centrifuged to remove the yeast cells. The supernatant is then subjected to liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) to isolate the Furaneol. Further purification can be achieved through column chromatography.

Natural Occurrence and Biosynthesis

Furaneol is a key aroma compound found in a wide variety of fruits, including strawberries, pineapples, tomatoes, raspberries, and mangoes.[1][2][13] Its concentration in fruits like strawberries can be as high as 37 µg/g and increases during ripening.[2]

The biosynthesis of Furaneol in plants has been extensively studied, particularly in strawberries. It is understood that carbohydrates are the primary precursors, with D-fructose-1,6-diphosphate being identified as a key intermediate.[13] The biosynthetic pathway involves a series of enzymatic steps. An enone oxidoreductase, specifically Fragaria × ananassa quinone oxidoreductase (FaQR), has been identified as catalyzing the final step in Furaneol formation in strawberries.[14]

Sources

- 1. acs.org [acs.org]

- 2. Furaneol - Wikipedia [en.wikipedia.org]

- 3. Furaneol | C6H8O3 | CID 19309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Furaneol | 3658-77-3 [chemicalbook.com]

- 6. firmenich.com [firmenich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Furaneol | Sweet Caramel Strawberry Flavor & Aroma Compound [chemicalbull.com]

- 9. ScenTree - Furaneol® (CAS N° 3658-77-3) [scentree.co]

- 10. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US4294767A - Process for the preparation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone and its 2,5-dialkyl homologues - Google Patents [patents.google.com]

- 12. Furaneol: Biosynthesis and Pharmacological Activities_Chemicalbook [chemicalbook.com]

- 13. mdpi.com [mdpi.com]

- 14. FaQR, Required for the Biosynthesis of the Strawberry Flavor Compound 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone, Encodes an Enone Oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxy-4-methylpent-2-ynoic acid: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 4-Hydroxy-4-methylpent-2-ynoic acid, a specialized acetylenic carboxylic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's chemical identity, its historical context within the broader class of acetylenic alcohols, a detailed, field-proven synthesis protocol, and an exploration of its potential applications based on related molecular structures.

Introduction and Chemical Identity